

Improving the regioselectivity of reactions with 2-Amino-5-fluoronicotinonitrile

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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

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Technical Support Center: 2-Amino-5-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions with **2-Amino-5-fluoronicotinonitrile**. The guidance is based on established principles of pyridine chemistry and data from analogous structures.

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Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors influencing regioselectivity in reactions with 2-Amino-5-fluoronicotinonitrile?

The regioselectivity of reactions involving **2-Amino-5-fluoronicotinonitrile** is governed by a complex interplay of electronic and steric effects from its three substituents on the pyridine ring.

- Electronic Effects:
 - 2-Amino (-NH₂): A strong electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily at the ortho and para positions (C3 and C5). However, its directing influence is modulated by the other groups. It can also act as a nucleophile itself.
 - 3-Cyano (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.
 - 5-Fluoro (-F): An electron-withdrawing group via induction but a weak electron-donating group via resonance. It deactivates the ring towards electrophilic substitution.
- Steric Hindrance: The substituents around the pyridine ring can sterically hinder the approach of reagents to adjacent positions, influencing the final product distribution.

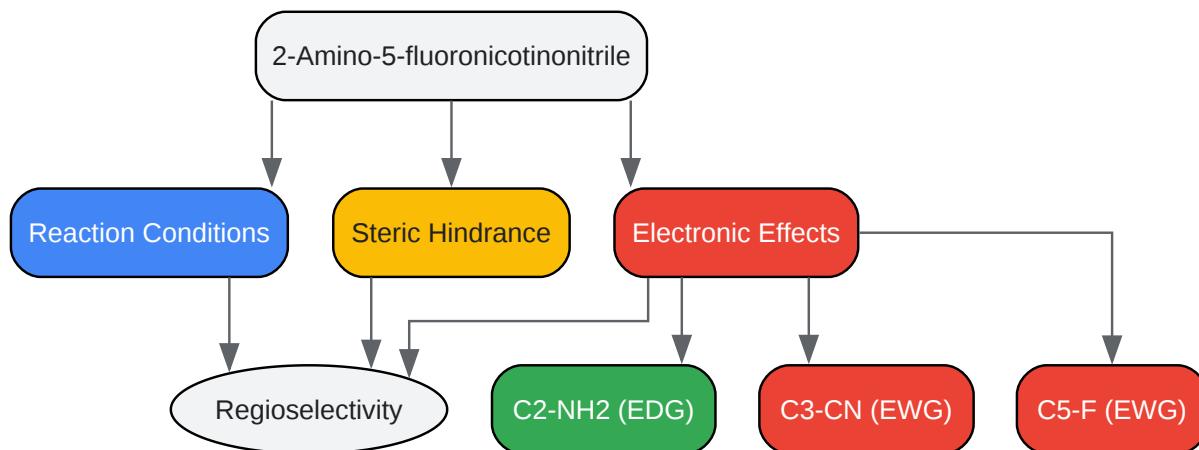
- Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly alter the kinetic and thermodynamic control of the reaction, thereby affecting the regioselectivity.

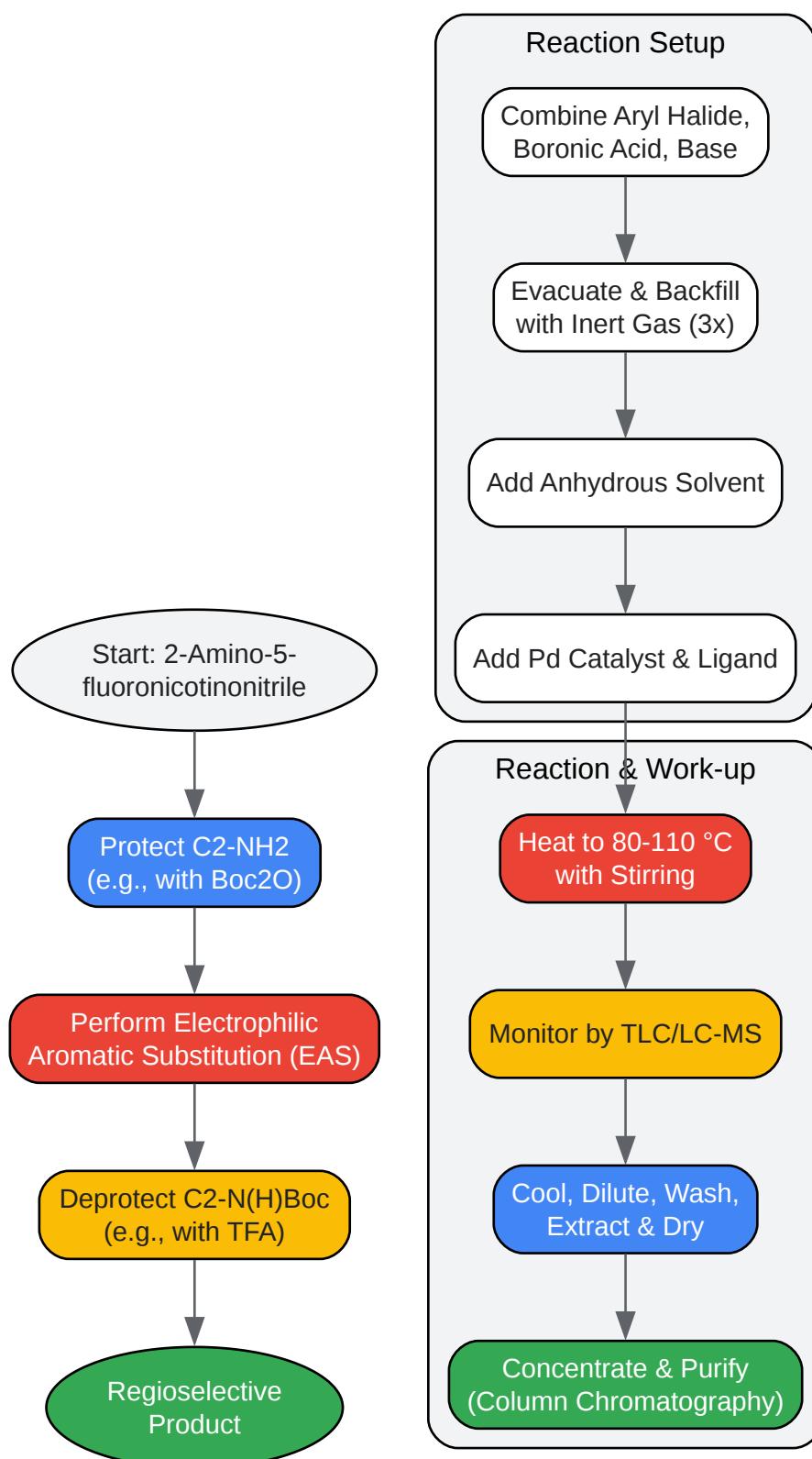
FAQ 2: Which positions on the 2-Amino-5-fluoronicotinonitrile ring are most susceptible to electrophilic and nucleophilic attack?

Based on the electronic properties of the substituents:

- Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and thus deactivated towards EAS. The strong deactivating effect of the cyano and fluoro groups further compounds this. However, if a reaction were to occur, the directing effects of the amino group would favor substitution at C4 and C6, though this is expected to be challenging. Protonation of the ring nitrogen under acidic EAS conditions will further deactivate the ring.
- Nucleophilic Attack/Substitution: The electron-withdrawing nature of the pyridine nitrogen, along with the cyano and fluoro groups, makes the ring susceptible to nucleophilic attack. The most likely positions for nucleophilic aromatic substitution (if a suitable leaving group were present) would be C4 and C6, as the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[\[1\]](#)
- Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig amination, a halide (e.g., Br or Cl) would typically be required at one of the ring positions (C4 or C6). The reactivity would then be dictated by the C-Halogen bond strength (C-Br > C-Cl).

Logical Relationship: Factors Influencing Regioselectivity



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References

- 1. youtube.com [youtube.com]
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